7-Chloro-2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
7-Chloro-2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C15H8Cl3NOS and its molecular weight is 356.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Derivatives Formation
Research demonstrates that 4-Methylquinolines, closely related to the specified chemical, react with hot thionyl chloride to produce 4-chloro[1,2]dithiolo[3,4-c]quinolin-1-ones or bis[dichloro(4-quinolyl)methyl]trisulphanes. These products' formation mechanisms and their reactions with various reagents are of interest in chemical research (Al-Shaar et al., 1988).
Photodegradation Studies
Studies on quinolinecarboxylic herbicides, similar to the chemical , focus on their photodegradation in aqueous solutions under different irradiation wavelengths. The investigations include the effect of sunlight irradiation in the presence of titanium dioxide, highlighting the degradation pathways of such chemicals (Pinna & Pusino, 2012).
Application in Drug Development
Quinoline derivatives, akin to the specified compound, have been analyzed for their potential in drug development. This includes exploring the structure-activity relationships, understanding molecular structures, and their impact on intermolecular interactions, which are crucial for designing new therapeutic agents (Rizvi et al., 2008).
Synthesis and Characterization
The synthesis and characterization of novel quinoline derivatives have significant implications in scientific research. Studies involve reactions with various reagents, providing insights into the formation of novel compounds and their potential applications (Navabeh & Seyed Marziyeh, 2015).
Catalytic Actions and Reactions
Explorations into the catalytic actions of certain compounds on quinolines, similar to the chemical , contribute significantly to the field of chemistry. These studies help understand the mechanisms of chemical transformations and the potential applications of such reactions in various fields (Miyashita et al., 1992).
Properties
IUPAC Name |
7-chloro-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3NOS/c1-7-10(16)3-2-8-9(15(18)20)6-11(19-14(7)8)12-4-5-13(17)21-12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGQKQLAKONGNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(S3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.